(1-CYCLOPROPYL-1H-PYRAZOL-5-YL)METHANOL
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-CYCLOPROPYL-1H-PYRAZOL-5-YL)METHANOL typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with an appropriate aldehyde, followed by cyclization to form the pyrazole ring . The final step involves the reduction of the resulting intermediate to yield this compound .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied .
Chemical Reactions Analysis
Types of Reactions
(1-CYCLOPROPYL-1H-PYRAZOL-5-YL)METHANOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid[][3].
Reduction: The compound can be reduced to form the corresponding alcohol or amine[][3].
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[][3].
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used[][3].
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions[][3].
Major Products Formed
The major products formed from these reactions include cyclopropyl-substituted pyrazoles, alcohols, amines, aldehydes, and carboxylic acids[3][3].
Scientific Research Applications
(1-CYCLOPROPYL-1H-PYRAZOL-5-YL)METHANOL has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-CYCLOPROPYL-1H-PYRAZOL-5-YL)METHANOL involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl(1-methyl-1H-pyrazol-5-yl)methanol: This compound has a similar structure but with a methyl group instead of a hydrogen atom on the pyrazole ring.
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)methanol: This compound has a phenyl group attached to the pyrazole ring, providing different chemical properties.
Uniqueness
(1-CYCLOPROPYL-1H-PYRAZOL-5-YL)METHANOL is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
IUPAC Name |
(2-cyclopropylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-5-7-3-4-8-9(7)6-1-2-6/h3-4,6,10H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRKVXCRPQISJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CC=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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